2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

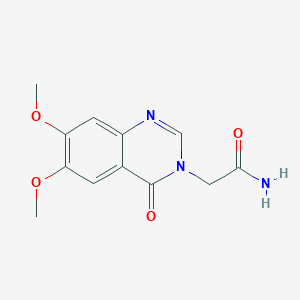

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a quinazolin-4-one derivative characterized by a methoxy-substituted quinazolinone core linked to an acetamide group. Quinazolin-4-one derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The acetamide moiety further modulates solubility and pharmacokinetic properties. This compound is synthesized via nucleophilic substitution or cyclization reactions, with yields and purity dependent on reaction conditions and substituents .

Properties

IUPAC Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15(12(7)17)5-11(13)16/h3-4,6H,5H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSBQNAHCPTKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-4-oxoquinazoline with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

- 6,7-Dimethoxy vs. However, its yield (43%) is lower than the dimethoxy derivative, likely due to the polar hydroxyl groups complicating synthesis. The tert-butyl group on the acetamide nitrogen enhances lipophilicity, which may affect membrane permeability .

- Styryl-Substituted Derivatives (Compounds 11m, 11n, 11o; ): These derivatives introduce styryl groups at the quinazolinone C2 position, with methoxyphenyl acetamide substituents. For example, compound 11m (benzo[d][1,3]dioxol-5-yl styryl) exhibits anticancer activity, with a melting point of 314–317°C and moderate yield (29.54%). The dimethoxy compound lacks the extended π-system of styryl groups, which may reduce intercalation with DNA or kinase inhibition .

Acetamide Substituent Variations

- 3,5-Dimethylphenyl Substituent (Compound 21a; ): N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide achieves a high yield (95%) due to optimized reaction conditions.

- Ethylamino Substituent (): 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide shows superior anti-inflammatory activity to Diclofenac, highlighting the importance of secondary amines in enhancing biological efficacy. The dimethoxy compound’s primary acetamide may lack this potency but could reduce ulcerogenic side effects .

Biological Activity

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound belonging to the quinazoline family, characterized by its unique structural features that include methoxy substitutions and an acetamide group. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide is C14H15N3O4, with a molecular weight of 273.29 g/mol. The compound features a quinazolinone core with methoxy groups at positions 6 and 7, contributing to its lipophilicity and potentially enhancing bioavailability.

| Property | Details |

|---|---|

| Molecular Formula | C14H15N3O4 |

| Molecular Weight | 273.29 g/mol |

| IUPAC Name | 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide |

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. A study involving related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. Specifically, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide has shown promise in inhibiting the growth of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

In vitro studies revealed that this compound reduced the viability of MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings:

In a study assessing various quinazoline derivatives, 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide displayed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against selected bacterial strains.

Anti-inflammatory Effects

Quinazolines are frequently investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

The biological activity of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The quinazoline core is known to inhibit various kinases implicated in cancer progression.

- Receptor Binding: The compound may bind to specific receptors involved in inflammatory pathways, modulating their activity.

- Apoptosis Induction: By altering the expression levels of apoptosis-related proteins, the compound promotes programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, it is beneficial to compare it with other quinazoline derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(6-Methoxyquinazolin-4(3H)-yl)acetamide | C13H13N3O3 | Moderate anticancer activity |

| Ethyl 6,7-dimethoxyquinazoline derivative | C15H17N5O5 | Potent antitumor activity |

| N-(1H-benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy...) | C16H16N4O4S | Diverse biological activities including antimicrobial |

Q & A

Q. What are the common synthetic routes for 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with condensation of substituted anilines with chloroacetic acid derivatives, followed by cyclization under acidic or basic conditions to form the quinazolinone core. Methoxy groups are introduced via alkylation or demethylation protection strategies. Final amidation is achieved using coupling agents like EDCI/HOBt .

- Validation methods :

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of methoxy groups and acetamide linkage (e.g., δ 3.8–4.1 ppm for methoxy protons in H NMR) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 347) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (e.g., 1680–1700 cm⁻¹ for quinazolinone C=O) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .

Q. What biological targets are associated with quinazolinone derivatives like this compound?

Quinazolinones commonly target:

- Kinases : Inhibition of EGFR or VEGFR2 due to structural mimicry of ATP-binding pockets .

- DNA Topoisomerases : Intercalation or stabilization of DNA-enzyme complexes .

- G-Protein-Coupled Receptors (GPCRs) : Modulated via hydrophobic interactions with transmembrane domains .

Advanced Research Questions

Q. How can structural modifications to the quinazolinone core alter bioactivity, and what contradictions exist in structure-activity relationships (SAR)?

- Modifications :

- Methoxy groups (6,7-positions) : Enhance solubility but may reduce membrane permeability .

- Acetamide side chain : Substitution with bulkier groups (e.g., cyclohexyl) improves target selectivity but increases metabolic instability .

- Contradictions :

- Electron-withdrawing vs. donating groups : Fluoro substituents at position 6 improve kinase inhibition in some analogs but diminish activity in others due to steric clashes .

Table 1 : Comparative Bioactivity of Structural Analogs

| Compound Modification | Target IC50 (µM) | Key Finding | Reference |

|---|---|---|---|

| 6-Fluoro substitution | 10.5 (EGFR) | Enhanced selectivity | |

| Cyclohexyl side chain | 15.0 (Topo II) | Reduced cytotoxicity | |

| Chlorophenyl acetamide derivative | 12.0 (VEGFR2) | Improved solubility, lower IC50 |

Q. What experimental design strategies optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .

- Purification : Use silica gel chromatography with gradient elution (CH₂Cl₂/MeOH 0–8%) or recrystallization (ethyl acetate/hexane) to isolate intermediates .

Q. How can computational methods predict pharmacological properties or synthetic pathways for this compound?

- Molecular Dynamics (MD) Simulations : Model binding affinities to kinase ATP pockets using software like AutoDock .

- Retrosynthetic Analysis : Tools like Synthia™ propose routes prioritizing atom economy and step efficiency .

Q. What methodological approaches resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations identifies oxidation hotspots (e.g., demethylation of methoxy groups) .

- Prodrug Strategies : Mask acetamide as ester derivatives to enhance oral absorption, followed by enzymatic cleavage in vivo .

Methodological Considerations for Data Integrity

- Reproducibility : Standardize solvent batches (HPLC-grade) and reaction scales (mg to gram transitions) to minimize variability .

- Negative Controls : Include unmodified quinazolinone scaffolds in bioassays to isolate the acetamide side chain’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.